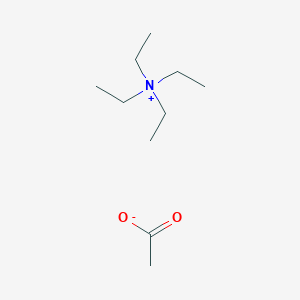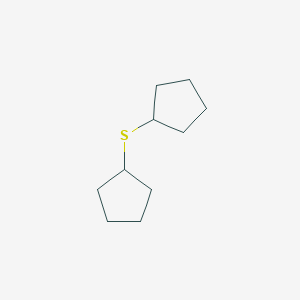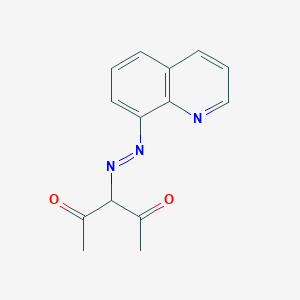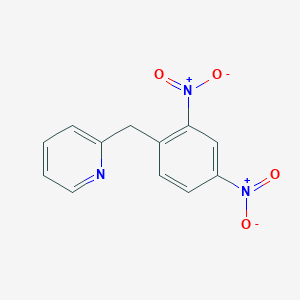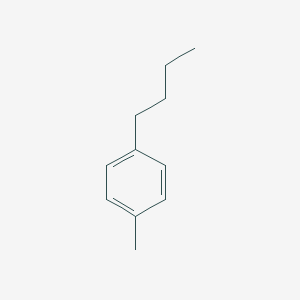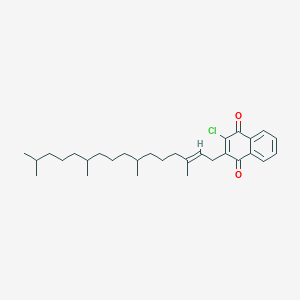
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as plumbagin, and it is a natural product found in various plant species, including Plumbago zeylanica, Drosera capensis, and Nepenthes khasiana. Plumbagin has been studied extensively due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of plumbagin is complex and involves multiple pathways. In cancer cells, plumbagin induces apoptosis by activating various signaling pathways, including the p53 and MAPK pathways. Plumbagin also inhibits various enzymes involved in cancer cell proliferation and survival, including topoisomerase II and NF-κB. In addition, plumbagin has been shown to induce oxidative stress in cancer cells, leading to cell death. Plumbagin's antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit various enzymes involved in bacterial metabolism. Plumbagin's anti-inflammatory and antioxidant properties are due to its ability to inhibit various pro-inflammatory cytokines and reactive oxygen species.
Efectos Bioquímicos Y Fisiológicos
Plumbagin has various biochemical and physiological effects on the body. In cancer cells, plumbagin induces apoptosis and inhibits tumor growth and metastasis. Plumbagin's antimicrobial properties help to fight bacterial, fungal, and viral infections. Plumbagin's anti-inflammatory and antioxidant properties may have potential applications in the treatment of various diseases, including Alzheimer's disease and diabetes. However, plumbagin also has some limitations for lab experiments, including its low solubility in water and potential toxicity at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Plumbagin has several advantages for lab experiments, including its diverse biological activities, relatively low cost, and availability from natural sources. However, plumbagin also has some limitations for lab experiments, including its low solubility in water, potential toxicity at high doses, and potential interactions with other chemicals in the lab.
Direcciones Futuras
There are several future directions for research on plumbagin, including the development of new synthesis methods to improve yield and purity, the investigation of plumbagin's potential applications in the treatment of Alzheimer's disease and diabetes, and the development of new formulations of plumbagin for improved solubility and bioavailability. Additionally, further research is needed to investigate the potential interactions between plumbagin and other chemicals in the lab and to determine the optimal doses for various applications.
Métodos De Síntesis
The synthesis of plumbagin can be achieved through various methods, including isolation from natural sources, chemical synthesis, and biotransformation. The isolation of plumbagin from natural sources involves the extraction of the compound from plants that contain it. Chemical synthesis of plumbagin involves the reaction of 1,4-naphthoquinone with various reagents, including chloroacetyl chloride and hexadecene. Biotransformation of plumbagin involves the use of microorganisms to convert precursor compounds into plumbagin.
Aplicaciones Científicas De Investigación
Plumbagin has been extensively studied in scientific research due to its diverse biological activities. In cancer research, plumbagin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. Plumbagin has also been shown to inhibit tumor growth and metastasis in animal models. In addition, plumbagin has been studied for its antimicrobial properties, including its ability to inhibit the growth of various bacteria, fungi, and viruses. Plumbagin has also been studied for its anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases, including Alzheimer's disease and diabetes.
Propiedades
Número CAS |
1258-63-5 |
|---|---|
Nombre del producto |
1,4-Naphthalenedione, 2-chloro-3-(3,7,11,15-tetramethyl-2-hexadecenyl)- |
Fórmula molecular |
C30H43ClO2 |
Peso molecular |
471.1 g/mol |
Nombre IUPAC |
2-chloro-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C30H43ClO2/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-16-24(5)19-20-27-28(31)30(33)26-18-7-6-17-25(26)29(27)32/h6-7,17-19,21-23H,8-16,20H2,1-5H3/b24-19+ |
Clave InChI |
BFMNXKXZDPXHIG-LYBHJNIJSA-N |
SMILES isomérico |
CC(C)CCCC(C)CCCC(C)CCC/C(=C/CC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)/C |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C |
Sinónimos |
2-chlorophylloquinone 2-chlorovitamin K1 chloro-K chloro-K, (R-(R*,R*)-(E))-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



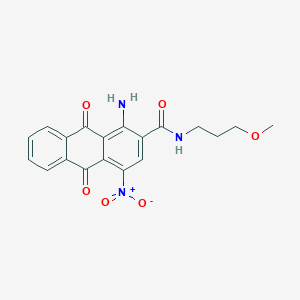
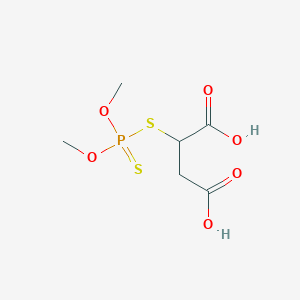
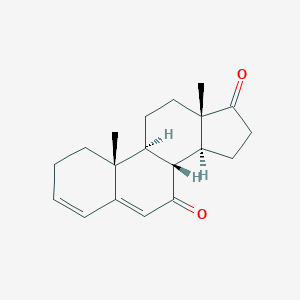
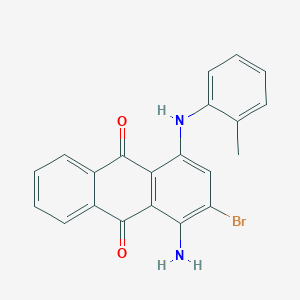
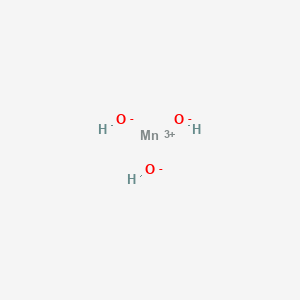
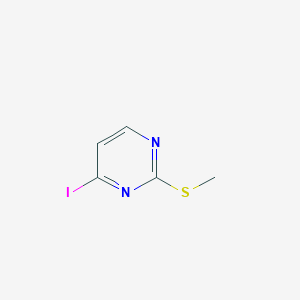

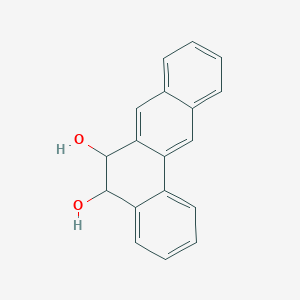
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
